Benzofuran-7-boronic acid

Descripción general

Descripción

Benzofuran-7-boronic acid is a boronic acid derivative. Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are increasingly utilized in diverse areas of research .

Synthesis Analysis

Benzofuran synthesis involves a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Other methods include reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones .Molecular Structure Analysis

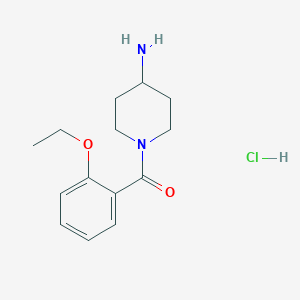

The molecular structure of this compound is represented by the empirical formula C8H7BO3 . The molecular weight is 161.95 .Chemical Reactions Analysis

Boronic acids, including this compound, interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to their utility in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .Aplicaciones Científicas De Investigación

Natural Source and Bioactivity

Benzofuran compounds are ubiquitous in nature and exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their potential applications span across pharmaceuticals, agriculture, and polymer industries, making them subjects of increasing interest for chemical and pharmaceutical research. Benzofuran derivatives, including benzofuran-7-boronic acid, have shown promise as natural drug lead compounds, with recent discoveries highlighting their utility as anticancer agents and in the development of novel therapeutic drugs for viral diseases like hepatitis C (Yu-hang Miao et al., 2019).

Antimicrobial Applications

Benzofuran and its derivatives have emerged as a significant scaffold in the design of antimicrobial agents. The unique structural features of benzofuran make it a privileged structure in drug discovery, particularly in the search for efficient antimicrobial candidates. Benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been used in treating skin diseases, including cancer and psoriasis, showcasing their wide-ranging biological and pharmacological applications (Asha Hiremathad et al., 2015).

Boron-based Drug Development

Boron-containing compounds, such as this compound, have gained attention for their therapeutic potentials. Boron's unique properties, including the ability to form stable covalent bonds with organic moieties, have led to the development of boron-based drugs. These compounds have shown effectiveness as anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. The incorporation of boron into drug molecules has been explored to enhance drug potency or improve pharmacokinetic profiles. Benzoxaborole compounds, in particular, have been clinically used for treating diseases like onychomycosis and atopic dermatitis, with others in various phases of clinical trials (A. Nocentini et al., 2018).

Safety and Hazards

Benzofuran compounds should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Boronic acid-based compounds, including Benzofuran-7-boronic acid, are increasingly utilized in diverse areas of research . They have potential applications in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

Mecanismo De Acción

- While specific targets haven’t been extensively studied for this compound, boronic acids are known to interact with proteasomes, kinases, and other enzymes .

- The exact mechanism could involve boron’s ability to coordinate with nucleophiles (e.g., hydroxyl groups) in proteins, disrupting their function .

Target of Action

Mode of Action

Pharmacokinetics

- Benzofuran-7-boronic acid’s absorption likely occurs via passive diffusion in the gastrointestinal tract. It may distribute throughout tissues, including the central nervous system. Enzymatic metabolism (e.g., cytochrome P450) could occur in the liver. Elimination primarily occurs through renal excretion. The compound’s hydrophilicity and stability influence its bioavailability .

Result of Action

Environmental factors play a crucial role in its action and stability . 🌟

Propiedades

IUPAC Name |

1-benzofuran-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDOPNZOLYBYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695632 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860625-79-2 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)

![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)

![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)

![2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B1455187.png)

![2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1455189.png)